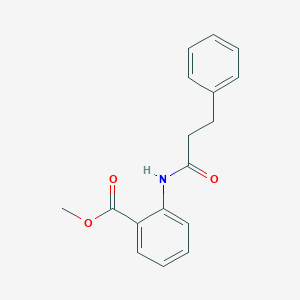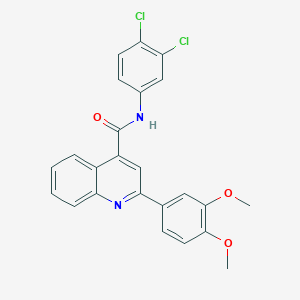![molecular formula C23H23NO4 B335310 Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate](/img/structure/B335310.png)
Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate: is an organic compound with the molecular formula C23H23NO4 It is known for its unique structure, which includes a butyl ester group, a naphthyloxy group, and an acetylamino group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate typically involves a multi-step process:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid to form 2-naphthyloxyacetic acid.
Acylation of the benzoate core: The 2-naphthyloxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid.
Esterification: Finally, the 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: for the synthesis steps.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
Quality control measures: to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or amide functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds in various reactions.
Biology:
Biochemical studies: Investigated for its interactions with biological molecules and potential biological activity.
Medicine:
Pharmaceutical research: Explored for potential therapeutic applications due to its unique structure.
Industry:
Material science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The naphthyloxy and acetylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Butyl 4-{[(2-phenoxy)acetyl]amino}benzoate
- Butyl 4-{[(2-methoxy)acetyl]amino}benzoate
Comparison:
- Structural Differences: The presence of different substituents on the phenoxy or naphthyloxy groups.
- Reactivity: Variations in reactivity due to different electronic and steric effects.
- Applications: Each compound may have unique applications based on its specific properties.
Eigenschaften
Molekularformel |
C23H23NO4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO4/c1-2-3-14-27-23(26)18-8-11-20(12-9-18)24-22(25)16-28-21-13-10-17-6-4-5-7-19(17)15-21/h4-13,15H,2-3,14,16H2,1H3,(H,24,25) |
InChI-Schlüssel |
BDFJFCYPYWHVSZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


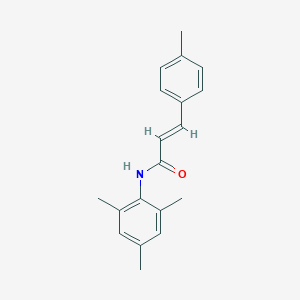
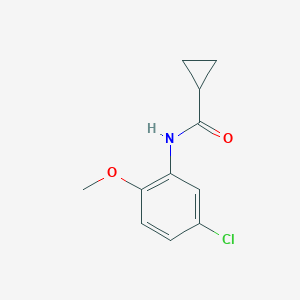
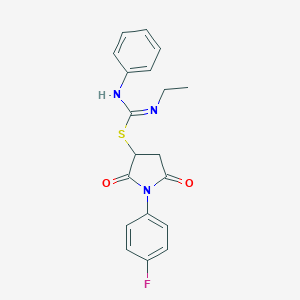
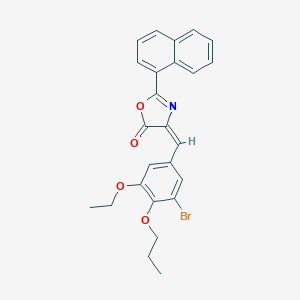
![Butyl 4-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B335236.png)
![N-cyclopropylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B335237.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(3-methoxyphenyl)carbamimidothioate](/img/structure/B335242.png)
![6-Methyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B335243.png)
![Isopropyl 4-ethyl-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B335244.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B335246.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B335247.png)
![Methyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B335248.png)
